molecular formula C20H20Cl2N2O2 B3735152 2-(2,4-dichlorophenoxy)-N'-(4-phenylcyclohexylidene)acetohydrazide

2-(2,4-dichlorophenoxy)-N'-(4-phenylcyclohexylidene)acetohydrazide

Cat. No. B3735152
M. Wt: 391.3 g/mol
InChI Key: FGQSVPYRAZKOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N'-(4-phenylcyclohexylidene)acetohydrazide, commonly known as DPAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPAH belongs to the class of hydrazide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of DPAH is not fully understood. However, studies have suggested that it exerts its biological activities through various pathways, including the inhibition of NF-κB signaling, the activation of Nrf2 signaling, and the modulation of apoptotic pathways.
Biochemical and Physiological Effects:
DPAH has been found to exhibit various biochemical and physiological effects. It can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of inflammatory enzymes, such as COX-2 and iNOS. It can also increase the levels of antioxidant enzymes, such as SOD and CAT, and reduce the levels of oxidative stress markers, such as MDA and ROS.

Advantages and Limitations for Lab Experiments

DPAH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-established. It also exhibits various biological activities, making it a potential candidate for the development of therapeutic agents.
However, there are also some limitations associated with the use of DPAH in lab experiments. One of the major limitations is its low solubility in water, which can affect its bioavailability and limit its use in in vivo studies. Another limitation is its potential toxicity, which needs to be carefully evaluated before its use in therapeutic applications.

Future Directions

There are several future directions for the research on DPAH. One of the major areas of research is the development of DPAH-based therapeutic agents for the treatment of various diseases, such as inflammatory diseases and cancer. Another area of research is the elucidation of its exact mechanism of action, which can help in the development of more potent and specific drugs. Furthermore, the evaluation of its toxicity and pharmacokinetics is also an important area of research, which can help in the safe and effective use of DPAH in therapeutic applications.

Scientific Research Applications

DPAH has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. Studies have shown that DPAH can inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory activity, DPAH has also been found to exhibit antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This makes it a potential candidate for the treatment of various oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Furthermore, DPAH has been found to exhibit anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit their proliferation. This makes it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-phenylcyclohexylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O2/c21-16-8-11-19(18(22)12-16)26-13-20(25)24-23-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-5,8,11-12,15H,6-7,9-10,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQSVPYRAZKOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CCC1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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